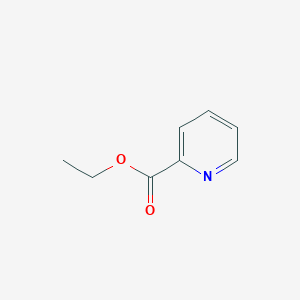
吡啶甲酸乙酯
概述
描述
It is a clear yellow or pink liquid with a molecular weight of 151.16 g/mol . This compound is an ester derivative of picolinic acid and is used in various chemical and pharmaceutical applications.
科学研究应用
Ethyl picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Ethyl picolinate derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: Ethyl picolinate is used as a building block in the synthesis of complex molecules for various industrial applications.
作用机制
Target of Action
Ethyl picolinate, also known as ethyl pyridine-2-carboxylate , is a chemical compound that is used in various applications.
Mode of Action
Picolinic acid compounds, which include ethyl picolinate, have been noted for their role in potentiating insulin signaling cascades . They achieve this by affecting effector molecules downstream of the insulin receptor .
Biochemical Pathways
They are known to upregulate insulin-stimulated insulin signal transduction .
Result of Action
Picolinic acid compounds have been associated with increased insulin sensitivity .
生化分析
Biochemical Properties
Ethyl picolinate can be used in the preparation of 2-Aminodihydro [1,3]thiazines as BACE 2 inhibitors, which are used in the treatment of diabetes This suggests that Ethyl picolinate may interact with enzymes such as BACE 2 and other biomolecules in biochemical reactions
Cellular Effects
In terms of cellular effects, Ethyl picolinate has been found to inhibit the outgrowth and sporulation of Bacillus cereus T and laboratory isolates of B. megaterium AH2 and AV1 and B. brevis AG4 . This suggests that Ethyl picolinate can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of Ethyl picolinate at different dosages in animal models
Transport and Distribution
Information on how Ethyl picolinate is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and its effects on localization or accumulation, is currently lacking .
准备方法
Ethyl picolinate can be synthesized through several methods. One common synthetic route involves the esterification of picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions overnight. The reaction mixture is then concentrated, and the residue is basified with sodium carbonate, followed by extraction with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated to yield ethyl picolinate as a colorless liquid .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
Ethyl picolinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, ethyl picolinate can hydrolyze to form picolinic acid and ethanol.
Reduction: Ethyl picolinate can be reduced to form the corresponding alcohol, ethyl picolinoyl alcohol, using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Ethyl picolinate can be compared with other similar compounds such as methyl picolinate, propyl picolinate, and butyl picolinate. These compounds share a similar ester structure but differ in the length of the alkyl chain attached to the ester group. The uniqueness of ethyl picolinate lies in its specific balance of hydrophobicity and reactivity, making it suitable for certain applications where other picolinate esters may not be as effective.
Similar compounds include:
- Methyl picolinate
- Propyl picolinate
- Butyl picolinate
Each of these compounds has distinct properties and applications, but ethyl picolinate is often preferred for its optimal balance of physical and chemical properties.
属性
IUPAC Name |
ethyl pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYYIPZPELSLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062489 | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-52-9 | |
| Record name | Ethyl 2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl picolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL PICOLINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL PICOLINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxylic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5EU98AZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl picolinate interact with biological systems, and what are the downstream effects?
A1: Ethyl picolinate exhibits a specific inhibitory effect on the outgrowth and sporulation stages of Bacillus cereus T in glucose-rich synthetic media. [] This inhibition is not observed during the initial germination and cell division phases. Interestingly, supplementing the media with specific amino acids like aspartic acid, asparagine, lysine, phenylalanine, tyrosine, or compounds like oxaloacetate, nicotinic acid, and nicotinamide can reverse this inhibitory effect. [] Further research indicates that the compound doesn't hinder outgrowth if introduced after a short incubation period post-inoculation. []
Q2: What is the structural characterization of ethyl picolinate?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, ethyl picolinate, also known as 2-pyridinecarboxylic acid ethyl ester, has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. Spectroscopic data like NMR shifts are not available within these abstracts.
Q3: Can you elaborate on the stability and material compatibility of ethyl picolinate?
A3: The provided research papers do not delve into the material compatibility of ethyl picolinate. Information on its stability under various conditions is also limited.
Q4: Does ethyl picolinate possess any catalytic properties, and if so, what are its applications?
A4: The provided research papers primarily focus on the biological and chemical properties of ethyl picolinate and do not discuss its use as a catalyst.
Q5: Has computational chemistry been used to study ethyl picolinate?
A5: Yes, theoretical studies employing ab initio methods at the MP2/6–31G(d) and MP2/6–311+G(2d,p) levels have been conducted to investigate the gas-phase thermolysis of ethyl picolinate and related α-amino acid ethyl esters. [] These studies revealed a two-step mechanism: the initial formation of a neutral amino acid intermediate through a six-membered cyclic transition state, followed by rapid decarboxylation via a five-membered cyclic transition state. [] The calculated kinetic parameters from these computational studies align well with experimental findings. []
Q6: How does modifying the structure of ethyl picolinate influence its activity, potency, and selectivity?
A6: The impact of structural modifications on ethyl picolinate's activity, potency, and selectivity is not directly addressed in the provided research papers.
Q7: What is known about the stability and formulation of ethyl picolinate?
A7: Information regarding the stability of ethyl picolinate under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability is not available within the provided research papers.
Q8: Are there any specific SHE (Safety, Health, and Environment) regulations concerning ethyl picolinate?
A8: The provided research papers do not mention any specific SHE regulations for ethyl picolinate.
Q9: What is the current understanding of the pharmacokinetics and pharmacodynamics (PK/PD) of ethyl picolinate?
A9: Detailed information on the ADME (absorption, distribution, metabolism, excretion) profile and in vivo activity and efficacy of ethyl picolinate is not elaborated upon in the provided research papers.
Q10: What do in vitro and in vivo studies reveal about the efficacy of ethyl picolinate?
A10: While the research papers highlight ethyl picolinate's inhibitory effects on Bacillus cereus T, they do not provide specific details about cell-based assays, animal models, or clinical trials.
Q11: What are some of the key milestones in the research on ethyl picolinate?
A27: Key milestones in ethyl picolinate research include understanding its inhibitory effect on Bacillus cereus T outgrowth and sporulation. [] Another notable finding is the ability of specific amino acids and compounds to reverse this inhibition. [] Additionally, the successful synthesis of ethyl picolinate derivatives, such as trifluoromethyl-substituted derivatives, through cobalt-catalyzed [2+2+2] cycloaddition reactions represents a significant advancement. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
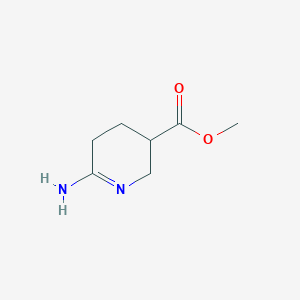

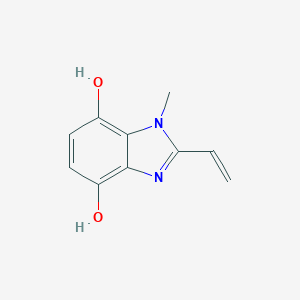
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
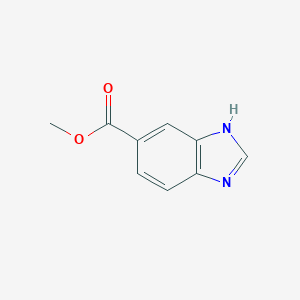
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
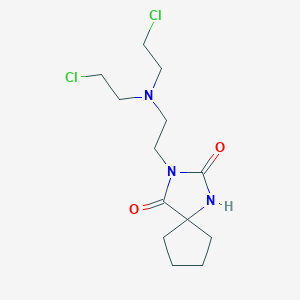
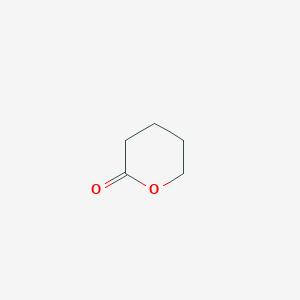

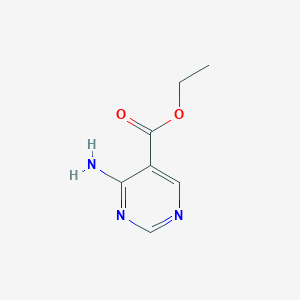

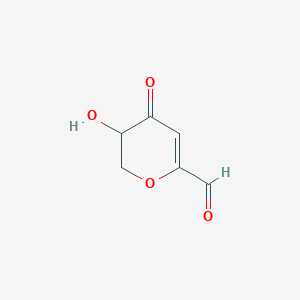
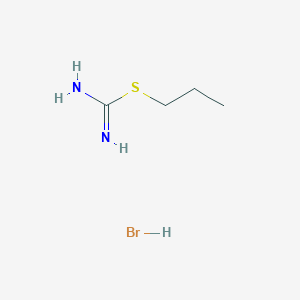
![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
